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bromophenyl)methyl]propanedioic

Acid

CAS No.: 58380-12-4

Cat. No.: B1278515

Get Quote

Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid

Executive Summary

2-[(2-Bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as (2-

Bromobenzyl)malonic acid, serves as a critical C3-building block in organic synthesis and

medicinal chemistry. Its structural utility lies in the dual carboxylic acid functionality combined

with an ortho-brominated aromatic ring. This configuration allows for divergent synthetic

pathways: controlled decarboxylation to yield 3-(2-bromophenyl)propanoic acid derivatives or

direct cyclization strategies (e.g., intramolecular Heck reactions) to access indanone and indole

scaffolds.

This guide provides a rigorous technical analysis of the compound's synthesis, handling, and

application in drug development, emphasizing process control to mitigate premature

decarboxylation.
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Chemical Profile & Specifications
Property Specification

IUPAC Name 2-[(2-Bromophenyl)methyl]propanedioic acid

Synonyms
(2-Bromobenzyl)malonic acid; o-

Bromobenzylmalonic acid

CAS Registry Number 58380-12-4

Molecular Formula C₁₀H₉BrO₄

Molecular Weight 273.08 g/mol

Physical State Crystalline Solid

Solubility
Soluble in EtOH, DMSO, DMF; sparingly soluble

in water

pKa (Predicted) pKa₁ ≈ 2.8, pKa₂ ≈ 5.7

Synthesis Protocol: The Malonic Ester Route
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid relies on the classic malonic

ester synthesis. However, the presence of the ortho-bromo substituent introduces steric

considerations and electronic effects that necessitate specific protocol adjustments to minimize

dialkylation and ensure high yields.
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Figure 1: Step-wise synthesis pathway from diethyl malonate to the target dicarboxylic acid.

Detailed Methodology
Step 1: Enolate Formation & Alkylation[1]

Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.05 eq), 2-Bromobenzyl bromide

(1.0 eq).

Solvent: Anhydrous Ethanol (0.5 M concentration).

Protocol:

Prepare a solution of sodium ethoxide in anhydrous ethanol under N₂ atmosphere.

Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 minutes at room

temperature (RT) to ensure complete enolate formation.

Add 2-bromobenzyl bromide dropwise. The ortho-bromo substituent provides steric bulk;

slow addition prevents local high concentrations that could favor dialkylation.

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the benzyl bromide is

consumed.

Concentrate the mixture in vacuo, resuspend in water, and extract with diethyl ether. Dry

over MgSO₄ and concentrate to yield Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-

8).

Step 2: Hydrolysis (Saponification)

Reagents: Diethyl 2-(2-bromobenzyl)malonate, NaOH (2.5 eq, 10% aq. solution).

Protocol:

Suspend the diester in the NaOH solution. Heat to mild reflux (80°C) for 2 hours. The

solution will become homogeneous as the dicarboxylate salt forms.

Cool the reaction mixture to 0°C in an ice bath.
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Critical Step: Acidify slowly with 6M HCl to pH 1–2. Do not allow the temperature to rise

above 20°C.

The dicarboxylic acid will precipitate as a white solid. Filter and wash with cold water.

Drying: Dry in a vacuum desiccator over P₂O₅ at RT. Avoid oven drying >60°C to prevent

decarboxylation.

Mechanistic Insight & Process Control
The Ortho-Effect & Alkylation Efficiency
The 2-bromo substituent on the benzyl electrophile exerts a steric hindrance that slightly

retards the S_N2 attack compared to unsubstituted benzyl bromide. However, the electron-

withdrawing inductive effect (-I) of the bromine atom activates the benzylic carbon, partially

compensating for the steric penalty.

Process Control Point: Use a slight excess of the enolate (1.05 eq) rather than the alkyl

halide to ensure complete consumption of the expensive brominated precursor.

Decarboxylation Dynamics
The target molecule is a substituted malonic acid. Like all 1,3-dicarboxylic acids, it is

thermodynamically unstable with respect to decarboxylation upon heating.

The transition state involves a cyclic six-membered ring mechanism facilitated by hydrogen

bonding. For 2-[(2-bromophenyl)methyl]propanedioic acid, this typically occurs above

130°C, but trace impurities (transition metals or acids) can lower this threshold.

Applications in Drug Discovery
This compound is a versatile intermediate for synthesizing heterocycles and specific drug

candidates.

Pathway A: Decarboxylation to 3-(2-
Bromophenyl)propanoic Acid
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Controlled thermal decarboxylation (150°C, neat or in high-boiling solvent like DMSO) yields 3-

(2-bromophenyl)propanoic acid. This is a key intermediate for:

Dihydrocoumarins: Via intramolecular cyclization.

Indanones: Via Friedel-Crafts acylation (after converting acid to acid chloride).

Pathway B: Intramolecular Heck Cyclization
The presence of the ortho-bromine allows for palladium-catalyzed coupling.
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Figure 2: Divergent application pathways for the target scaffold.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Handling: Use standard PPE. The 2-bromobenzyl bromide precursor is a potent lachrymator

and skin irritant; handle only in a fume hood.

Storage: Store in a cool, dry place (< 25°C). Long-term storage at 4°C is recommended to

prevent slow decarboxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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